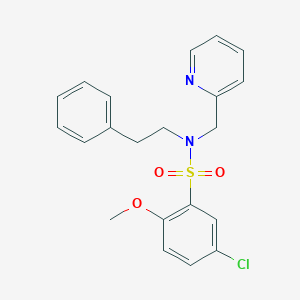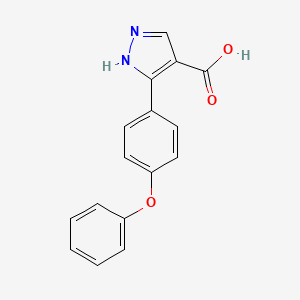
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Materials Science
The use of palladium nanoparticles on mesoporous graphitic carbon nitride has been shown to promote the selective formation of cyclohexanone from phenol, highlighting potential catalytic applications for related compounds in the chemical industry (Wang et al., 2011). This suggests that similar systems involving cyano and benzamide functionalities could be explored for catalytic applications, especially in selective hydrogenation reactions.
Research into the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors has shown that such compounds can effectively protect metals in corrosive environments (Abu-Rayyan et al., 2022). This indicates potential applications for 4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide in materials science, particularly in the development of new corrosion inhibitors.
Medicinal Chemistry and Drug Discovery
The development of benzimidazole inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) for cancer therapy highlights the relevance of benzamide derivatives in medicinal chemistry (White et al., 2000). Given the structural similarity, this compound could potentially be investigated for its activity against similar targets.
The study of photoregulated release and uptake of pharmaceuticals in aqueous media using molecularly imprinted hydrogels points to the potential of benzamide derivatives in the development of smart drug delivery systems (Gong et al., 2008). This suggests that this compound could be explored for its utility in photoregulated drug delivery applications.
Environmental Applications
- Studies on heterojunction photocatalysts for water decontamination have shown that certain compounds can induce oxidation processes under visible light, pointing to potential environmental applications (Bessekhouad et al., 2005). This indicates that derivatives of this compound might be useful in the development of new photocatalytic materials for environmental cleanup.
Safety and Hazards
The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Wirkmechanismus
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body, often acting as an agonist or antagonist. The specific targets of a compound depend on its chemical structure and the functional groups present .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. This could involve binding to a specific site on the target protein, inhibiting its function, or enhancing its activity .
Biochemical Pathways
Once a compound interacts with its target, it can affect various biochemical pathways. This could involve the activation or inhibition of downstream signaling pathways, leading to changes in cellular function .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly affect the bioavailability of the compound, or how much of it actually reaches its target .
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. This could involve changes in cellular function, gene expression, or physiological responses .
Action Environment
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .
Eigenschaften
IUPAC Name |
4-cyano-N-(3-hydroxy-3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c18-12-13-6-8-15(9-7-13)17(21)19-11-10-16(20)14-4-2-1-3-5-14/h1-9,16,20H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRNEYAVXRUKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)


![(Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2509760.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2509763.png)


![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![N-[(2-Aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B2509770.png)
